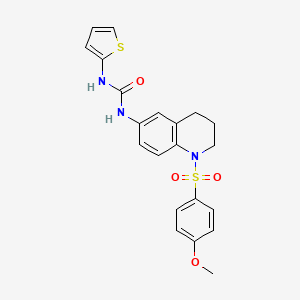

![molecular formula C9H13ClN2O B2762754 4-[(Methylamino)methyl]benzamide hydrochloride CAS No. 1171660-28-8](/img/structure/B2762754.png)

4-[(Methylamino)methyl]benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

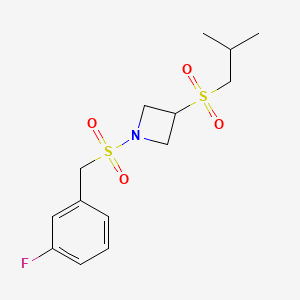

“4-[(Methylamino)methyl]benzamide hydrochloride” is a chemical compound with the molecular formula C9H12N2O.ClH . It has a molecular weight of 200.67 .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, benzamide derivatives can be synthesized through the direct condensation of benzoic acids and amines .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12N2O.ClH/c1-11-6-7-2-4-8(5-3-7)9(10)12;/h2-5,11H,6H2,1H3,(H2,10,12);1H . This indicates the presence of a benzamide group with a methylamino methyl substituent .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . .Applications De Recherche Scientifique

Molecular Structure and Crystal Analysis A study on a cyclic hexamer of 4-(methylamino)benzoic acid demonstrated the compound's crystalline structure and its folded conformation, highlighting the importance of N-methylamides in determining molecular geometry and interactions within crystals (Azumaya et al., 2003). Such structural analyses are crucial for understanding the physical and chemical properties of benzamide derivatives, including "4-[(Methylamino)methyl]benzamide hydrochloride".

Synthesis and Reactivity Research into the synthesis of specific benzamide derivatives reveals the versatility of these compounds in chemical reactions. For example, the synthesis and unique properties of 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane from a chloro-ethylamine precursor underscore the potential for creating complex molecules with benzamide derivatives as starting points (Nakayama et al., 1998).

Photocatalytic Applications The study of photocatalytic degradation of contaminants using TiO2-loaded adsorbent supports explored the enhanced rate of mineralization and reduction of solution-phase intermediates, indicating the potential for benzamide derivatives in environmental remediation efforts (Torimoto et al., 1996).

Interaction Analysis A study on the co-crystals of hydroquinone with various solvents including N,N-dimethylacetamide (DMA), provides insights into intermolecular interactions within crystals. The analysis of these interactions through Hirshfeld surface analysis reveals the significance of weak interactions in crystal packing, which is relevant to understanding how "this compound" might interact with other molecules in solid states (Clausen et al., 2010).

Corrosion Inhibition The effects of stereochemical conformation on the corrosion inhibitive behavior of Schiff bases on mild steel surface in acidic medium demonstrate the potential for benzamide derivatives in corrosion protection. This research highlights how molecular configuration influences the effectiveness of such inhibitors, providing a pathway for the development of new materials for protection against corrosion (Murmu et al., 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-(methylaminomethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-11-6-7-2-4-8(5-3-7)9(10)12;/h2-5,11H,6H2,1H3,(H2,10,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTXAKHGAYLEAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2762673.png)

![N'-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2762674.png)

![3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole](/img/structure/B2762675.png)

![7-[(E)-but-2-enyl]-1-[(4-chlorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2762679.png)

![6-Acetyl-2-(2-((4-methoxyphenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2762683.png)

![8-[Benzyl(methyl)amino]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/no-structure.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2762693.png)

![2-(4-fluorophenyl)-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762694.png)